![molecular formula C8H10Cl2N2O2 B2988212 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride CAS No. 1955540-03-0](/img/structure/B2988212.png)
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloropyridine ring, a methylamino group, and an acetic acid moiety.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: : It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
A structurally similar compound, edoxaban, is known to act as a direct factor xa inhibitor . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.
Mode of Action
As a potential factor Xa inhibitor, it would bind to factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of fibrin clots.
Biochemical Pathways
The compound, if acting similarly to Edoxaban, would affect the coagulation cascade, a biochemical pathway responsible for blood clotting . By inhibiting factor Xa, the compound prevents the formation of thrombin, thereby reducing the formation of fibrin clots. This could have downstream effects on various processes that rely on clotting, including wound healing and certain aspects of immune response.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a factor Xa inhibitor, it would reduce the formation of fibrin clots at the molecular level . At the cellular level, this could affect processes like wound healing, which rely on clotting.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used as an intermediate in the synthesis of Edoxaban-d6 , an anticoagulant drug which acts as a direct factor Xa inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.
Cellular Effects
Given its role in the synthesis of Edoxaban-d6 , it may influence cell function by affecting the coagulation pathway
Molecular Mechanism
The molecular mechanism of action of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride is not well defined. As an intermediate in the synthesis of Edoxaban-d6 , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to coagulation.
Metabolic Pathways
Given its role in the synthesis of Edoxaban-d6 , it may interact with enzymes or cofactors involved in the coagulation pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride typically involves the following steps:
Chlorination: : The starting material, pyridine, undergoes chlorination to introduce the chlorine atom at the 5-position, forming 5-chloropyridine.
Methylation: : The 5-chloropyridine is then methylated to introduce the methylamino group, resulting in 2-[(5-chloropyridin-2-yl)methylamino]ethanone.
Hydrolysis: : The ketone group in the intermediate is hydrolyzed to form the corresponding carboxylic acid, yielding 2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid.
Salt Formation: : Finally, the carboxylic acid is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the chlorine or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction: : Amines and alcohols.
Substitution: : Chlorinated or aminated derivatives.
Vergleich Mit ähnlichen Verbindungen
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride is unique due to its specific molecular structure. Similar compounds include:
2-[(5-Chloropyridin-2-yl)ethanamine: : This compound lacks the acetic acid moiety and has an ethanamine group instead.
2-[(5-Chloropyridin-2-yl)methylamino]ethanone: : This compound has a ketone group instead of the carboxylic acid group.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-[(5-chloropyridin-2-yl)-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-11(5-8(12)13)7-3-2-6(9)4-10-7;/h2-4H,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGNXPIRVTUYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)
![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
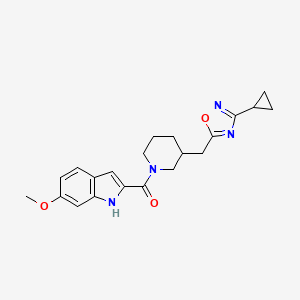
![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)
![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)
![11,13-dimethyl-N-(2-morpholin-4-ylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2988139.png)

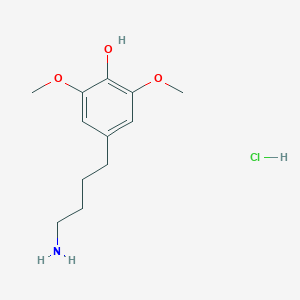
![ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2988143.png)
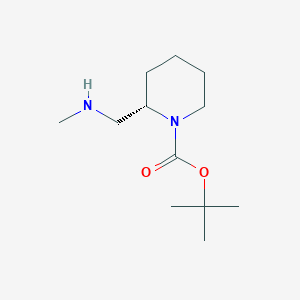
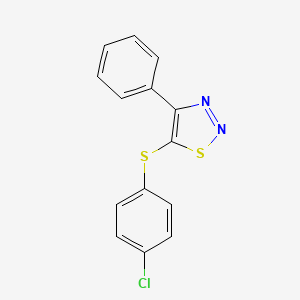
![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)
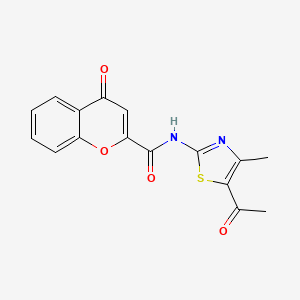
![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)
